![molecular formula C40H36N2O5 B13496809 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid](/img/structure/B13496809.png)
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid is a complex organic compound that is often used in the field of peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids during peptide synthesis. The compound’s structure includes a tritylamino group, which adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the tritylamino group. The final step involves the formation of the pentanoic acid backbone.
Protection of the Amino Group: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Tritylamino Group: The tritylamino group is introduced using trityl chloride in the presence of a base such as pyridine.
Formation of the Pentanoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves the same steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the tritylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid involves its ability to act as a protective group for amino acids during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, while the tritylamino group enhances the stability of the compound. The compound interacts with various molecular targets, including enzymes and proteins, through covalent and non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)butanoic acid
- **(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)hexanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The presence of both the fluorenylmethoxycarbonyl and tritylamino groups makes it particularly useful in peptide synthesis, offering protection and stability that are not found in other similar compounds.
Biological Activity
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid (Fmoc-Lys(Trt)-OH) is a complex organic compound that serves as a versatile building block in peptide synthesis and has potential biological activities. This article provides an overview of its biological activity, synthesis, and applications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of amino acids during peptide synthesis. The synthesis involves several steps, including:
- Protection of the amine group : The amine is protected using the Fmoc group.
- Formation of the core structure : The structure is built through a series of coupling reactions with appropriate substrates.
- Deprotection : The Fmoc group can be removed under basic conditions to yield the free amino acid.
The complexity of its structure allows for modifications that can enhance its biological properties.
Biological Activity
Research indicates that derivatives of compounds containing the Fmoc group exhibit various biological activities, including:
- Antimicrobial properties : Fluorenyl derivatives have shown effectiveness against bacterial and fungal strains. For instance, studies on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated significant antimicrobial activity, which is influenced by substituents on the aryl moiety .
- Antiproliferative effects : Some fluorenone derivatives have been identified as potential topoisomerase inhibitors, suggesting their utility in cancer therapy. The introduction of specific side chains has been linked to enhanced antiproliferative activity .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound can modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Peptide Synthesis : As a building block in peptide synthesis, it allows for the design of peptides that can specifically target biological pathways or receptors.
Case Studies
- Antimicrobial Evaluation : A study evaluated new fluorenyl-hydrazinthiazole derivatives for their antimicrobial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy .
- Antiproliferative Activity : Research on fluorenone derivatives indicated that specific structural features significantly influence their ability to inhibit cancer cell growth, suggesting potential therapeutic applications in oncology .
Properties
Molecular Formula |
C40H36N2O5 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C40H36N2O5/c1-39(37(44)45,42-38(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)26-25-36(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35H,25-27H2,1H3,(H,41,43)(H,42,46)(H,44,45)/t39-/m0/s1 |
InChI Key |
JLBSKXBINNAYMK-KDXMTYKHSA-N |
Isomeric SMILES |
C[C@](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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